molecular formula C18H20FN3 B6445292 2-(6-ethyl-5-fluoropyrimidin-4-yl)-6-phenyl-2-azaspiro[3.3]heptane CAS No. 2640967-96-8

2-(6-ethyl-5-fluoropyrimidin-4-yl)-6-phenyl-2-azaspiro[3.3]heptane

Cat. No. B6445292
CAS RN: 2640967-96-8
M. Wt: 297.4 g/mol
InChI Key: HFIAUEIREPXRCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-ethyl-5-fluoropyrimidin-4-yl)-6-phenyl-2-azaspiro[3.3]heptane, also known as EFPA, is a synthetic compound that has been used in scientific research to study its biochemical and physiological effects. EFPA is a member of the pyridobenzodiazepine (PBD) class of compounds. PBDs are heterocyclic compounds that contain a pyridine ring, a benzene ring, and a diazepine ring. EFPA has been used in a variety of scientific research applications, including as a tool for studying the mechanisms of action of various drugs and as a probe for assessing biochemical and physiological effects.

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of 2-(6-ethyl-5-fluoropyrimidin-4-yl)-6-phenyl-2-azaspiro[3Similar compounds have been associated with the treatment of tuberculosis Therefore, it’s possible that this compound may also target Mycobacterium tuberculosis, the bacterium responsible for tuberculosis

Mode of Action

Compounds with similar structures have been shown to inhibit the growth of mycobacterium tuberculosis . The compound likely interacts with its target to inhibit its function, leading to the death of the bacterium. More research is needed to understand the exact interaction between the compound and its target.

Result of Action

If the compound does indeed target mycobacterium tuberculosis, its action would likely result in the inhibition of the bacterium’s growth, thereby treating tuberculosis

properties

IUPAC Name

2-(6-ethyl-5-fluoropyrimidin-4-yl)-6-phenyl-2-azaspiro[3.3]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3/c1-2-15-16(19)17(21-12-20-15)22-10-18(11-22)8-14(9-18)13-6-4-3-5-7-13/h3-7,12,14H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFIAUEIREPXRCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)N2CC3(C2)CC(C3)C4=CC=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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